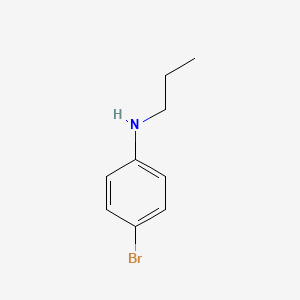
2-(1-Methylpyridin-2-ylidene)propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylpyridin-2-ylidene)propanedinitrile is an organic compound with a unique structure that includes a pyridine ring and a propanedinitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpyridin-2-ylidene)propanedinitrile typically involves the reaction of 1-methyl-1,2-dihydropyridine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure cost-effectiveness and scalability. This might involve the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
化学反应分析
Types of Reactions
2-(1-Methylpyridin-2-ylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or other nucleophiles/electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different pyridine derivatives, while substitution reactions can produce a variety of substituted pyridines .
科学研究应用
2-(1-Methylpyridin-2-ylidene)propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including its effects on various biological pathways.
Medicine: It may have potential therapeutic applications, although more research is needed to fully understand its medicinal properties.
作用机制
The mechanism of action of 2-(1-Methylpyridin-2-ylidene)propanedinitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins .
相似化合物的比较
Similar Compounds
1-Methyl-2-(propan-2-ylidene)hydrazine: This compound has a similar structure but different functional groups.
2-(1-Methylpyridin-2-ylidene)propanedinitrile derivatives: Various derivatives of this compound can be synthesized by modifying its structure
Uniqueness
This compound is unique due to its specific combination of a pyridine ring and a propanedinitrile group. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications .
属性
IUPAC Name |
2-(1-methylpyridin-2-ylidene)propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-12-5-3-2-4-9(12)8(6-10)7-11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSGHZHZNLDXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=CC1=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-Bromothiophen-2-YL)methyl]-2-methylcyclohexan-1-amine](/img/structure/B7809203.png)

![N-[(2-bromo-4-fluorophenyl)methyl]cyclohexanamine](/img/structure/B7809217.png)
amine](/img/structure/B7809220.png)

![4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine](/img/structure/B7809237.png)

![6-Amino-1-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B7809246.png)
![methyl 3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]thiophene-2-carboxylate](/img/structure/B7809250.png)

![(3E)-3-[[(5-chloropyridin-2-yl)amino]methylidene]chromene-2,4-dione](/img/structure/B7809261.png)

![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid](/img/structure/B7809301.png)
